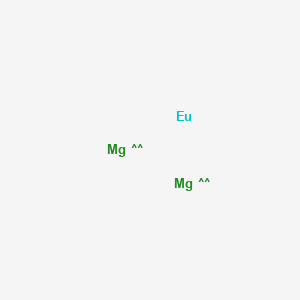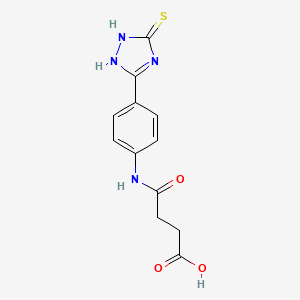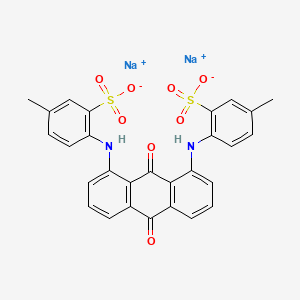
4-(Decyloxy)-N-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Decyloxy)-N-phenylaniline is an organic compound characterized by the presence of a decyloxy group attached to a phenyl ring, which is further connected to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-N-phenylaniline typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with decyl bromide in the presence of a base such as potassium carbonate to form 4-decyloxyphenol.
Formation of 4-(Decyloxy)aniline: The 4-decyloxyphenol is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-decyloxy-2-nitrophenol. This intermediate is subsequently reduced using a reducing agent like iron powder in acidic conditions to produce 4-(decyloxy)aniline.
N-Phenylation: Finally, the 4-(decyloxy)aniline undergoes N-phenylation through a reaction with bromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(Decyloxy)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated derivatives and other substituted products.
科学研究应用
4-(Decyloxy)-N-phenylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystals and other advanced materials.
Biology: Investigated for its potential as a fluorescent probe in cell imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of 4-(Decyloxy)-N-phenylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins and enzymes, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-(Decyloxy)benzaldehyde
- 4-(Decyloxy)benzoic acid
- 4-(Decyloxy)phenol
Uniqueness
4-(Decyloxy)-N-phenylaniline stands out due to its unique combination of a decyloxy group and an aniline moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in materials science and organic electronics.
属性
CAS 编号 |
13087-08-6 |
|---|---|
分子式 |
C22H31NO |
分子量 |
325.5 g/mol |
IUPAC 名称 |
4-decoxy-N-phenylaniline |
InChI |
InChI=1S/C22H31NO/c1-2-3-4-5-6-7-8-12-19-24-22-17-15-21(16-18-22)23-20-13-10-9-11-14-20/h9-11,13-18,23H,2-8,12,19H2,1H3 |
InChI 键 |
QEPYBOPHVKJHRF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


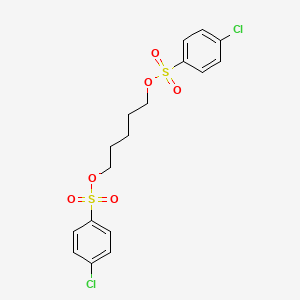
![6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14730119.png)
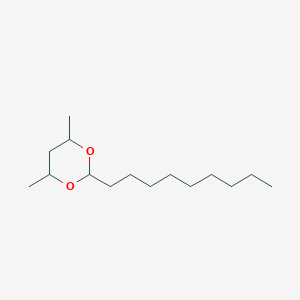

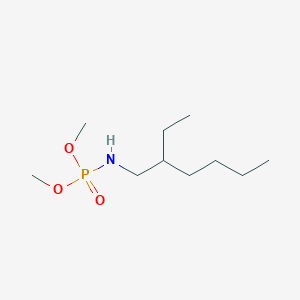
![N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide](/img/structure/B14730138.png)
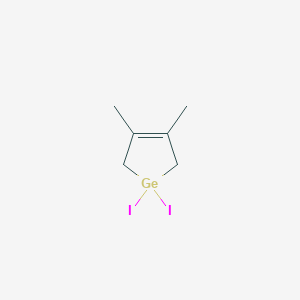

![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)
